2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylicacid
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Overview
Description
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with bromine and chlorine atoms. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring. The bromine and chlorine substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products
The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory activities
Biological Studies: The compound is employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: It is used in the development of advanced materials, such as polymers and nanomaterials, with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor binding studies, it can act as an agonist or antagonist, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic Acid: A derivative of phenylacetic acid with a bromine atom in the para position.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and anticancer activities.
Hydrazine-Coupled Pyrazole Derivatives: Compounds with antileishmanial and antimalarial activities.
Uniqueness
2-(4-Bromophenyl)-5-chloro-2H-1,2,3-triazole-4-carboxylic acid is unique due to its triazole ring structure, which imparts distinct electronic and steric properties. This makes it a versatile building block for the synthesis of a wide range of biologically active compounds and advanced materials.
Properties
Molecular Formula |
C9H5BrClN3O2 |
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Molecular Weight |
302.51 g/mol |
IUPAC Name |
2-(4-bromophenyl)-5-chlorotriazole-4-carboxylic acid |
InChI |
InChI=1S/C9H5BrClN3O2/c10-5-1-3-6(4-2-5)14-12-7(9(15)16)8(11)13-14/h1-4H,(H,15,16) |
InChI Key |
CHKMXIKKEODWCY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2N=C(C(=N2)Cl)C(=O)O)Br |
Origin of Product |
United States |
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